5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde
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Overview
Description
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-methoxy-1,2-thiazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
- 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides
- 2-(Pyridin-2-yl)-1,3-thiazole derivatives
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. Its dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-thiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10-4-9(15-12-10)7-2-3-8(6-13)11-5-7/h2-6H,1H3 |
InChI Key |
NMHPVFIBBGKZSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
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